molecular formula C6H6ClN3O2 B1406366 2,6-Diamino-5-chloronicotinic acid CAS No. 465513-33-1

2,6-Diamino-5-chloronicotinic acid

Cat. No. B1406366
M. Wt: 187.58 g/mol
InChI Key: PLQMKIQPPSHFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-Diamino-5-chloronicotinic acid” is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of research and industry. It has a molecular formula of C6H6ClN3O2 and an average mass of 187.584 Da .


Synthesis Analysis

The synthesis of “2,6-Diamino-5-chloronicotinic acid” involves several steps. One method involves the N-oxidation of 2,4-diamino-6-chloropyrimidine . Another method involves the reaction of HNR1R2 with 2,6-diamino-4-chloropyrimidine N-oxide under optimal conditions .


Molecular Structure Analysis

The molecular structure of “2,6-Diamino-5-chloronicotinic acid” consists of a pyridine ring with a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and amino groups at the 2- and 6-positions .


Chemical Reactions Analysis

The reactions of “2,6-Diamino-5-chloronicotinic acid” are typical of isolated carboxylic acid and amine functions. The carboxyl function can be esterified with an excess of an alcohol under acidic conditions, and the amine function can be acylated with acid chlorides or anhydrides under basic conditions .

Scientific Research Applications

    Scientific Field: Environmental Science and Pollution Research

    • Application : This compound is a derivative of nicotinic acid, which is a class of pesticides known as neonicotinoids . Neonicotinoids are widely used in different phases of agricultural crops .
    • Methods of Application : Neonicotinoids are applied to crops to combat pests . After application, natural chemical processes such as photodegradation, evaporation, global dispersion, deposition, surface runoff, desorption, adsorption, leaching can occur .
    • Results or Outcomes : Overuse of these pesticides can lead to environmental contamination and impact on human health . Studies have been carried out to reduce or eliminate neonicotinoid contamination from the environment .

    Scientific Field: Microbiology

    • Application : Biodegradation of neonicotinoids .
    • Methods of Application : Microbial biodegradation and bioremediation processes for neonicotinoids employ isolated microorganisms (bacteria and fungi), consortiums of microorganisms, and different types of soils, biobeds, and biomixtures .
    • Results or Outcomes : One strain of Pigmentiphaga sp. AAP-1 isolated from contaminated soil was able to metabolise 100 mg L −1 of insecticide in just 2.5 h and 600 mg L −1 in 12 h at 37 °C under an MSM medium .

    Scientific Field: Pharmaceutical Chemistry

    • Application : Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
    • Methods of Application : These derivatives are synthesized and used in the formulation of drugs .
    • Results or Outcomes : Some derivatives have proven effective against Alzheimer’s disease .

    Scientific Field: Environmental Remediation

    • Application : Bioremediation of neonicotinoids .
    • Methods of Application : This involves the use of isolated microorganisms (bacteria and fungi), consortiums of microorganisms, and different types of soils, biobeds, and biomixtures .
    • Results or Outcomes : Acetamiprid, a derivative of nicotinic acid, was biodegraded by a strain of Pigmentiphaga sp. AAP-1 isolated from contaminated soil .

    Scientific Field: Analytical Chemistry

    • Application : Multiresidue determination of neonicotinoids .
    • Methods of Application : Micellar electrokinetic chromatography (MEKC) mode was applied for the determination of the seven neonicotinoid insecticides commercially available and the main metabolite 6-chloronicotinic acid .
    • Results or Outcomes : Satisfactory linearity, trueness, and precision were achieved, with detection limits in the range of 0.1–0.4 μg L −1 for river water and 1.0–2.9 μg kg −1 for soil samples .

    Scientific Field: Pharmaceutical Chemistry

    • Application : Synthesis of 2-Chloronicotinic Acid Derivatives .
    • Methods of Application : These derivatives are synthesized and used in the formulation of drugs .
    • Results or Outcomes : A number of 2-substituted aryl derived from nicotinic acid were synthesized, 2–Bromo aryl substituents, proved its anti-inflammatory and analgesic efficacy which gave excellent results, enabling its use within this class of drugs .

properties

IUPAC Name

2,6-diamino-5-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQMKIQPPSHFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diamino-5-chloronicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Diamino-5-chloronicotinic acid
Reactant of Route 2
Reactant of Route 2
2,6-Diamino-5-chloronicotinic acid
Reactant of Route 3
2,6-Diamino-5-chloronicotinic acid
Reactant of Route 4
Reactant of Route 4
2,6-Diamino-5-chloronicotinic acid
Reactant of Route 5
2,6-Diamino-5-chloronicotinic acid
Reactant of Route 6
2,6-Diamino-5-chloronicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.